3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Description
3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound with the linear formula C9H8ClN3O2 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is represented by the linear formula C9H8ClN3O2 . This compound has a molecular weight of 225.636 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid are characterized by its linear formula C9H8ClN3O2 and its molecular weight of 225.636 .Scientific Research Applications
Synthesis of Derivatives
Regioselective Synthesis
The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was explored, demonstrating regioselectivity in N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives (Drev et al., 2014).
Design of Cocrystals
Research involved preparing cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids, highlighting hydrogen bonding and the formation of supramolecular structures (Rajam et al., 2018).
Crystallography and Molecular Structure
Hydrogen-Bonded Structures
Studies on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives revealed hydrogen-bonded chains and framework structures in their crystal form (Portilla et al., 2006).
Parallel Synthesis for Library Creation
A protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides was developed, contributing to the creation of compound libraries (Ahmetaj et al., 2013).
Biochemical Applications
Anticancer Activity
Some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their anticancer activity, highlighting the compound's potential in medicinal chemistry (Abdellatif et al., 2014).
Angiotensin II Receptor Antagonists
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent oral angiotensin II receptor antagonists, significant for cardiovascular drug development (Shiota et al., 1999).
Structural Characterization
Multinuclear NMR Spectroscopy
The structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines was conducted using multinuclear NMR spectroscopy, offering insights into the compound's molecular structure (Aggarwal et al., 2009).
Combes-type Reaction for Library Creation
A Combes-type reaction was employed to generate a library of fused pyridine-4-carboxylic acids, showcasing the versatility of pyrazolo[1,5-a]pyrimidines in combinatorial chemistry (Volochnyuk et al., 2010).
properties
IUPAC Name |
3-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-4-3-6(9(14)15)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHGKDGYGMKXRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(=O)O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
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